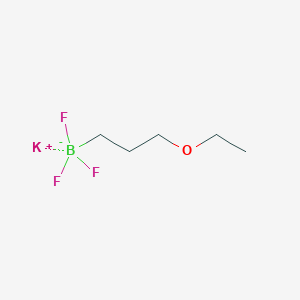

Potassium (3-ethoxypropyl)trifluoroborate

説明

Potassium (3-ethoxypropyl)trifluoroborate is a special class of organoboron reagents . It has the molecular formula C5H11BF3KO and a molecular weight of 194.05. These reagents offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The synthesis of these reagents often involves the use of boronic acids, boronate esters, and organoboranes .Molecular Structure Analysis

The molecular structure of Potassium (3-ethoxypropyl)trifluoroborate consists of a potassium ion (K+), a boron atom (B), three fluorine atoms (F3), an oxygen atom (O), and a 3-ethoxypropyl group (C5H11) .Chemical Reactions Analysis

Potassium trifluoroborates are used in a variety of chemical reactions. They are particularly useful in Suzuki–Miyaura-type reactions, which involve the formation of carbon-carbon bonds . They can also be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .科学的研究の応用

Catalyst in Coupling Reactions

Potassium (3-ethoxypropyl)trifluoroborate, a derivative of potassium alkenyltrifluoroborates, is utilized in Suzuki cross-coupling reactions, a type of chemical reaction used in organic synthesis. These reactions involve the palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates. The trifluoroborates are known for their stability, being resistant to air and moisture, allowing for long-term storage. The Suzuki cross-coupling reactions typically proceed with good yields and can tolerate a variety of functional groups, making the process versatile and efficient in synthesizing complex organic compounds (Molander & Rivero, 2002).

Metal-Free Organic Transformations

Another application of potassium trifluoroborates in scientific research involves metal-free transformations, offering an alternative to methods that typically require expensive and sensitive transition metals. For instance, in the presence of a Brønsted acid, trifluoroborate salts can react rapidly with in situ generated oxocarbenium ions. This process has been utilized for direct substitution reactions of 2-ethoxytetrahydrofuran with potassium trifluoroborate salts, highlighting the potential of potassium trifluoroborates in metal-free organic synthesis (Fisher & Bolshan, 2016).

Synthesis of Novel Compounds

Potassium trifluoroborate salts have been instrumental in the synthesis of various novel compounds. For example, the copper-catalyzed amination of potassium aryl trifluoroborates using aqueous ammonia demonstrates the versatility of these compounds in synthesizing aryl amines with diverse functionalities under environmentally benign conditions (Liesen et al., 2012). Similarly, the synthesis of novel SF5-Anilines and SF5-Aryl Ethers from SF5-Substituted Potassium Aryl Trifluoroborates offers an avenue for creating important building blocks for drug discovery and agrochemicals (Joliton & Carreira, 2015).

Advancements in Organic Chemistry

The development of stable potassium trifluoroborate salts has paved the way for new methodologies in organic chemistry, such as the synthesis of functionalized organotrifluoroborates via the 1,3-dipolar cycloaddition of azides. These methodologies expand the toolkit available for organic chemists, allowing for the creation of diverse and complex organic molecules (Molander & Ham, 2006).

作用機序

Target of Action

Potassium (3-ethoxypropyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various organic reactions due to their electrophilic nature .

Mode of Action

The mode of action of Potassium (3-ethoxypropyl)trifluoroborate involves its interaction with aryl halides in the presence of a catalyst or under thermal conditions . This interaction leads to the construction of a carbon-carbon (C-C) bond . The process is part of the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The biochemical pathway primarily affected by Potassium (3-ethoxypropyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like Potassium (3-ethoxypropyl)trifluoroborate) with an aryl halide, facilitated by a palladium catalyst . The downstream effect of this pathway is the formation of biaryl compounds, which are important structures in various fields, including medicinal chemistry and materials science .

Pharmacokinetics

It’s worth noting that potassium (3-ethoxypropyl)trifluoroborate is a moisture- and air-stable organoboron reagent , which suggests that it may have good stability and potentially favorable bioavailability characteristics.

Result of Action

The result of the action of Potassium (3-ethoxypropyl)trifluoroborate is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of complex organic molecules. The ability of Potassium (3-ethoxypropyl)trifluoroborate to form these bonds under mild and functional group tolerant reaction conditions makes it a valuable tool in organic synthesis .

Action Environment

The action of Potassium (3-ethoxypropyl)trifluoroborate is influenced by environmental factors. It is moisture- and air-stable , which means it can maintain its reactivity under a wide range of environmental conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can be advantageous in certain chemical reactions. These properties enhance the compound’s action, efficacy, and stability in various environments.

Safety and Hazards

While specific safety and hazard information for Potassium (3-ethoxypropyl)trifluoroborate is not available, similar compounds like Potassium (3-methylphenyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

Potassium trifluoroborates, including Potassium (3-ethoxypropyl)trifluoroborate, are expected to continue playing a significant role in chemical synthesis, particularly in Suzuki–Miyaura-type reactions . Their stability and versatility make them valuable reagents in a variety of C–C bond-forming reactions . Future research will likely focus on expanding their applications and improving the efficiency and selectivity of the reactions they are involved in .

特性

IUPAC Name |

potassium;3-ethoxypropyl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3O.K/c1-2-10-5-3-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBVXGBTLDTZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCOCC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-ethoxypropyl)trifluoroborate | |

CAS RN |

1612215-44-7 | |

| Record name | potassium (3-ethoxypropyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)

![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2632186.png)

![ethyl 2-[8-(2-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2632188.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)